N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions . Another method involves the Rh(II)-catalyzed trans-annulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with additional hydrogen atoms.
Scientific Research Applications
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with broad pharmacological properties.
Pyrrolidine: A five-membered ring structure that is a common motif in many bioactive compounds.
Uniqueness
N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a quinoxaline moiety, a pyrrolidine ring, and a cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-methyl-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWDOVFIJOZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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